
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple diethylamino groups and a phenyl ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diethylamine with a suitable precursor, such as a phenyl-substituted butanenitrile. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product. Safety measures and environmental controls are also critical in the industrial production process to minimize the release of hazardous by-products.
化学反応の分析
Types of Reactions
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and nitriles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades and metabolic processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diethylethanolamine: A related compound with similar diethylamino groups but different overall structure and properties.
4-Diethylamino-2-hydroxybenzoylbenzoic acid: Another compound with diethylamino groups, used in different applications.
Uniqueness
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
7598-72-3 |
|---|---|
分子式 |
C20H34ClN3 |
分子量 |
352.0 g/mol |
IUPAC名 |
4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C20H33N3.ClH/c1-5-22(6-2)16-14-20(18-21,15-17-23(7-3)8-4)19-12-10-9-11-13-19;/h9-13H,5-8,14-17H2,1-4H3;1H |
InChIキー |
ZXYNDOSDLCOFOG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(CCN(CC)CC)(C#N)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



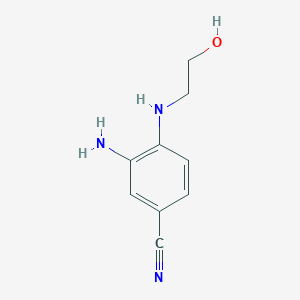
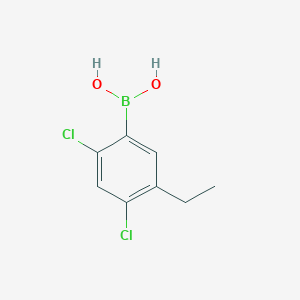
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
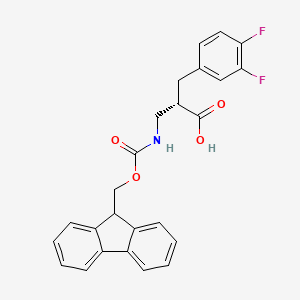
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)

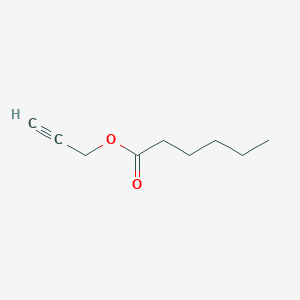




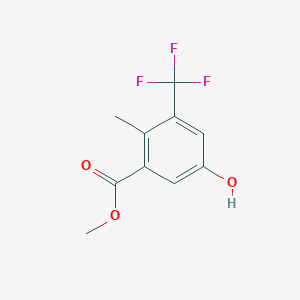
![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
